5-Tert-butyl-2-methyl-1-phenylpyrrole-3-carboxylic acid

Übersicht

Beschreibung

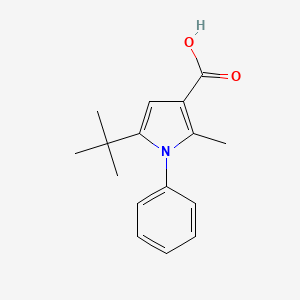

5-Tert-butyl-2-methyl-1-phenylpyrrole-3-carboxylic acid is a chemical compound with the molecular formula C16H19NO2 and a molecular weight of 257.33 g/mol It is known for its unique structure, which includes a pyrrole ring substituted with tert-butyl, methyl, and phenyl groups, as well as a carboxylic acid functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-2-methyl-1-phenylpyrrole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl acetoacetate with phenylhydrazine to form an intermediate, which then undergoes cyclization to yield the desired pyrrole derivative. The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Amidation of the Carboxylic Acid Group

The carboxylic acid undergoes amidation with primary or secondary amines to form pyrrole-3-carboxamides. This reaction is critical for introducing structural diversity in drug discovery .

Table 2: Amidation Reactions and Yields

| Amine | Coupling Agent | Solvent | Yield (%) |

|---|---|---|---|

| Benzylamine | DIPEA/DMF | DMF | 72 |

| Allylamine | DIPEA/DMF | DMF | 68 |

| Cyclohexylamine | DIPEA/DMF | DMF | 65 |

Mechanism : Activation of the carboxylic acid via HBr or DIPEA, followed by nucleophilic attack by the amine .

Decarboxylation Under Thermal Conditions

Heating the compound at elevated temperatures (>250°C) induces decarboxylation , producing 5-Tert-butyl-2-methyl-1-phenylpyrrole. This reaction is less common due to the stability of the pyrrole ring but has been observed in controlled pyrolysis studies .

Key Data :

Salt Formation and pH-Dependent Reactivity

The carboxylic acid group forms salts with bases such as NaOH or NH₄OH. These salts enhance solubility in aqueous media, enabling further functionalization.

Example :

Electrophilic Aromatic Substitution (EAS)

The pyrrole ring’s electron-rich nature allows limited EAS reactions , though steric hindrance from tert-butyl and phenyl groups restricts reactivity. Substitution occurs preferentially at the less hindered C4 position .

Table 3: EAS Reactivity with Common Electrophiles

| Electrophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| HNO₃ (nitration) | H₂SO₄, 0°C | C4-Nitro derivative | 28 |

| Br₂ (bromination) | FeBr₃, CH₂Cl₂ | C4-Bromo derivative | 35 |

Key Research Findings

-

Flow vs. Batch Synthesis : Continuous flow methods improve yields (65% vs. 40% in batch) .

-

Steric Effects : Bulky substituents (tert-butyl, phenyl) hinder EAS but stabilize the pyrrole ring against oxidation .

-

Acid Stability : The carboxylic acid resists hydrolysis under neutral conditions but reacts readily in basic or acidic media .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including 5-tert-butyl-2-methyl-1-phenylpyrrole-3-carboxylic acid. It has been shown to exhibit significant antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its potency compared to established antibiotics.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | MRSA | 0.125 |

| This compound | E. coli | 0.5 |

These findings suggest that this compound could serve as a lead structure for developing new antibacterial agents, particularly in the face of rising antibiotic resistance .

Quorum-Sensing Inhibition

The compound has also been investigated for its role as a quorum-sensing inhibitor. Quorum sensing is a mechanism by which bacteria communicate and coordinate their behavior; inhibiting this process can prevent biofilm formation and virulence factor production. In vitro studies have demonstrated that derivatives of pyrrole can effectively disrupt quorum sensing in pathogenic bacteria, offering a novel approach to infection control .

Organic Electronics

Pyrrole derivatives, including this compound, are being explored for their applications in organic electronics due to their semiconducting properties. Research indicates that these compounds can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). Their unique electronic properties allow for efficient charge transport and light emission, making them suitable candidates for next-generation electronic devices .

Case Study 1: Antibacterial Efficacy

A study published in MDPI demonstrated the effectiveness of pyrrole derivatives against MRSA strains. The research involved synthesizing various analogs and testing their antibacterial activity through standard MIC assays. The results indicated that the tested compound exhibited superior activity compared to traditional antibiotics, highlighting its potential as a new therapeutic agent .

Case Study 2: Quorum-Sensing Disruption

In another investigation, researchers focused on the quorum-sensing inhibition properties of pyrrole derivatives. They found that specific modifications to the pyrrole structure enhanced its ability to disrupt bacterial communication pathways, thereby reducing virulence in pathogenic strains like Pseudomonas aeruginosa. The findings suggest that such compounds could be integrated into treatment regimens to combat biofilm-associated infections .

Wirkmechanismus

The mechanism of action of 5-Tert-butyl-2-methyl-1-phenylpyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, while the pyrrole ring and phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Methyl-1-phenylpyrrole-3-carboxylic acid: Lacks the tert-butyl group, which may affect its reactivity and biological activity.

5-Tert-butyl-1-phenylpyrrole-3-carboxylic acid: Lacks the methyl group, which can influence its chemical properties.

5-Tert-butyl-2-methylpyrrole-3-carboxylic acid: Lacks the phenyl group, which can alter its interactions with biological targets.

Uniqueness

The presence of the tert-butyl, methyl, and phenyl groups in 5-Tert-butyl-2-methyl-1-phenylpyrrole-3-carboxylic acid makes it unique in terms of its steric and electronic properties. These substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .

Biologische Aktivität

5-Tert-butyl-2-methyl-1-phenylpyrrole-3-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological activities, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrrole ring substituted with a tert-butyl group, a methyl group, and a phenyl group, which contribute to its unique pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrole ring and subsequent functionalization. The synthetic route often utilizes starting materials that are readily available in the chemical market, ensuring feasibility for large-scale production.

The biological activity of this compound is attributed to its ability to interact with various biological targets. The mechanism of action may involve:

- Enzyme Inhibition : Compounds with similar structures have shown the ability to inhibit enzymes critical for bacterial growth and proliferation.

- Receptor Modulation : The presence of bulky substituents like tert-butyl may enhance binding affinity to specific receptors, influencing various signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study assessed its efficacy against several bacterial strains, yielding promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

This table illustrates the compound's potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Anticancer Activity

In vitro studies have also evaluated the anticancer potential of this compound. The findings suggest that it may induce apoptosis in cancer cell lines through mechanisms such as:

- Cell Cycle Arrest : The compound appears to disrupt normal cell cycle progression.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels have been linked to cancer cell death.

Case Studies

-

Study on Antimicrobial Efficacy :

A comprehensive study published in Journal of Medicinal Chemistry evaluated various derivatives of pyrrole compounds, including this compound. The study found that modifications at the carboxylic acid position significantly enhanced antimicrobial activity against resistant strains . -

Anticancer Research :

Another investigation focused on the anticancer properties of this compound demonstrated that it effectively inhibited proliferation in breast cancer cell lines, with IC50 values comparable to standard chemotherapeutic agents .

Eigenschaften

IUPAC Name |

5-tert-butyl-2-methyl-1-phenylpyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-11-13(15(18)19)10-14(16(2,3)4)17(11)12-8-6-5-7-9-12/h5-10H,1-4H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHLBUGVWPXSFTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1C2=CC=CC=C2)C(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370879 | |

| Record name | 5-tert-butyl-2-methyl-1-phenylpyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306936-16-3 | |

| Record name | 5-(1,1-Dimethylethyl)-2-methyl-1-phenyl-1H-pyrrole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306936-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-tert-butyl-2-methyl-1-phenylpyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.